molecular formula C16H12F5N B13425841 Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- CAS No. 38771-49-2

Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-

Katalognummer: B13425841
CAS-Nummer: 38771-49-2
Molekulargewicht: 313.26 g/mol
InChI-Schlüssel: NTJVUXJLAXMDPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- is a complex organic compound with the molecular formula C15H10F5N and a molecular weight of 299.2386 This compound is characterized by the presence of a benzene ring, an ethanamine group, and a pentafluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- typically involves the reaction of alpha-methylbenzeneethanamine with pentafluorobenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of raw materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Wissenschaftliche Forschungsanwendungen

Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its reactivity, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action are complex and depend on the specific application and the environment in which it is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- lies in the presence of the pentafluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high reactivity and specificity.

Eigenschaften

CAS-Nummer

38771-49-2

Molekularformel

C16H12F5N

Molekulargewicht

313.26 g/mol

IUPAC-Name

1-(2,3,4,5,6-pentafluorophenyl)-N-(1-phenylpropan-2-yl)methanimine

InChI

InChI=1S/C16H12F5N/c1-9(7-10-5-3-2-4-6-10)22-8-11-12(17)14(19)16(21)15(20)13(11)18/h2-6,8-9H,7H2,1H3

InChI-Schlüssel

NTJVUXJLAXMDPP-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)N=CC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.